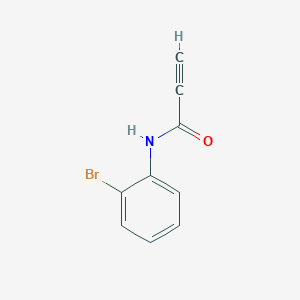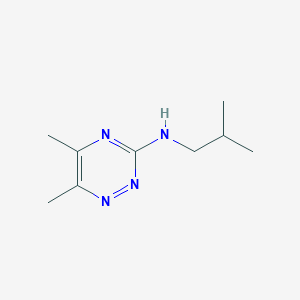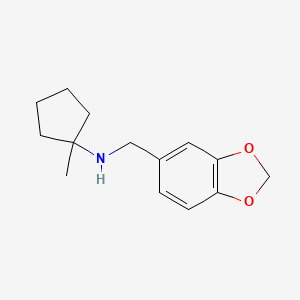
N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine is an organic compound that features a benzodioxole moiety attached to a cyclopentane ring through an amine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine typically involves the reaction of 1-methylcyclopentan-1-amine with a benzodioxole derivative. One common method is the reductive amination of 1-methylcyclopentan-1-one with 2H-1,3-benzodioxol-5-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole moiety may play a crucial role in binding to these targets, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Known for its anticancer properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Evaluated for their anticancer activity.
Uniqueness
N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzodioxole derivatives.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine |
InChI |
InChI=1S/C14H19NO2/c1-14(6-2-3-7-14)15-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,15H,2-3,6-7,9-10H2,1H3 |
Clave InChI |
HWEYGSNBXQGJSF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)NCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


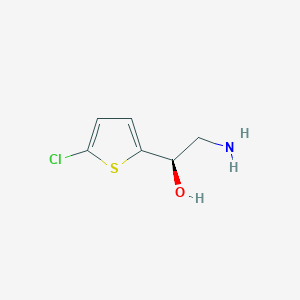
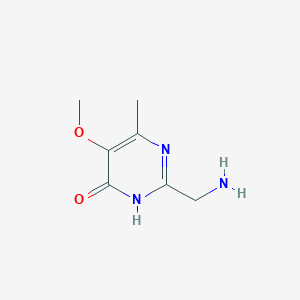
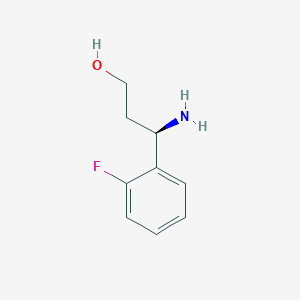
![2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol](/img/structure/B13318093.png)
![3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13318099.png)
![2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13318112.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine](/img/structure/B13318114.png)

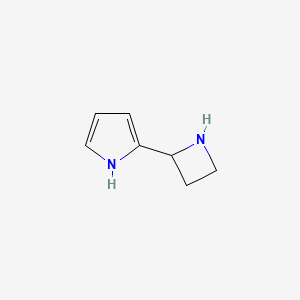
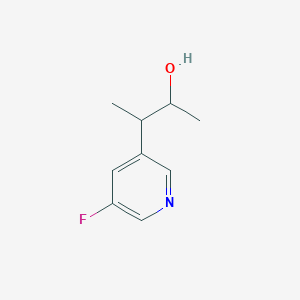
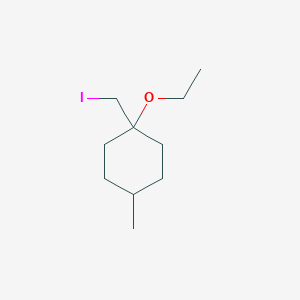
![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)
